4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride
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Overview
Description
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride is a chemical compound that features a triazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a triazole derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between piperidine and a triazole compound . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole oxides, while substitution reactions can yield a variety of substituted triazole or piperidine derivatives .
Scientific Research Applications
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis . The piperidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent that also contains a triazole ring.
Voriconazole: Another antifungal drug with a triazole moiety.
Trazodone: An antidepressant that features a triazole ring.
Uniqueness
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride is unique due to its combination of a triazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H15ClN4 |
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Molecular Weight |
202.68 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)5-12-6-10-11-7-12;/h6-9H,1-5H2;1H |
InChI Key |
NCWJDKRAGOPPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=NN=C2.Cl |
Origin of Product |
United States |
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